3-Fluoro-2-hydroxy-5-iodopyridine
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Overview
Description
3-Fluoro-5-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the class of pyridines It is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodopyridin-2(1H)-one typically involves the halogenation of pyridine derivatives. One common method is the direct iodination of 3-fluoropyridin-2(1H)-one using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of 3-Fluoro-5-iodopyridin-2(1H)-one may involve large-scale halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine oxides, and coupled products with extended aromatic systems.
Scientific Research Applications
3-Fluoro-5-iodopyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodopyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-chloropyridin-2(1H)-one
- 3-Fluoro-5-bromopyridin-2(1H)-one
- 3-Fluoro-5-methylpyridin-2(1H)-one
Uniqueness
Compared to its analogs, 3-Fluoro-5-iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in biological systems and its utility in synthetic chemistry.
Properties
Molecular Formula |
C5H3FINO |
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Molecular Weight |
238.99 g/mol |
IUPAC Name |
3-fluoro-5-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3FINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) |
InChI Key |
ONQHMUYQFHVHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1I)F |
Origin of Product |
United States |
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